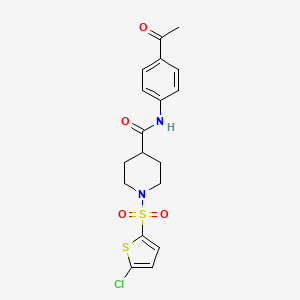

N-(4-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4S2/c1-12(22)13-2-4-15(5-3-13)20-18(23)14-8-10-21(11-9-14)27(24,25)17-7-6-16(19)26-17/h2-7,14H,8-11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPJGEJKMFQHGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features several key structural components:

- Piperidine Ring : A six-membered ring containing one nitrogen atom, known for its versatility in drug design.

- Acetylphenyl Group : This moiety may enhance lipophilicity and biological activity.

- Chlorothiophenyl Sulfonyl Moiety : The presence of a sulfonyl group is significant for biological interactions, particularly in enzyme inhibition.

Preliminary studies suggest that this compound may interact with various biological targets through multiple mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer and inflammatory pathways, such as:

- Receptor Binding : The compound may exhibit binding affinity to various receptors due to its structural features, which could lead to therapeutic effects in conditions such as cancer and inflammation.

Biological Activity Data

The biological activity of this compound can be summarized as follows:

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of related piperidine derivatives, it was found that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines. For instance, a derivative showed an IC50 value of 11.3 μM against HepG2 liver cancer cells, indicating promising anti-proliferative effects .

Case Study 2: Enzyme Inhibition

Research on sulfonamide derivatives demonstrated their effectiveness as urease inhibitors. The synthesized compounds showed IC50 values ranging from 1.13 µM to 6.28 µM against urease, suggesting that this compound could exhibit similar or enhanced inhibitory activity due to its unique structure .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds similar to N-(4-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide exhibit significant anticancer properties. The sulfonamide moiety is known to enhance the compound's ability to inhibit tumor growth by interfering with specific molecular pathways involved in cancer cell proliferation. Studies have shown that such compounds can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .

1.2 Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, particularly through the modulation of cytokine release. Investigations into similar sulfonamide derivatives have demonstrated their capacity to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions .

Pharmacological Applications

2.1 Neurological Disorders

The piperidine ring in the compound is associated with various neurological activities. Research indicates that derivatives of piperidine can act on neurotransmitter systems, showing promise in treating disorders such as depression and anxiety. The specific combination of the acetylphenyl and sulfonyl groups may enhance the bioavailability and efficacy of these compounds in the central nervous system .

2.2 Antimicrobial Activity

There is growing interest in the antimicrobial properties of sulfonamide-containing compounds. Preliminary studies suggest that this compound might exhibit activity against a range of bacterial strains, potentially offering a new avenue for antibiotic development .

Case Studies and Research Findings

Comparison with Similar Compounds

Key Insights :

- Electron-donating groups (e.g., methyl in 4–12) improve synthetic yields compared to electron-withdrawing groups (e.g., trifluorophenyl in 4–26) .

- The 5-chlorothiophen-2-yl group in the target compound and BF38496 may enhance metabolic stability due to sulfur’s resistance to oxidation .

Carboxamide Attachments

The carboxamide’s aromatic or heterocyclic substituents modulate bioactivity and solubility:

Key Insights :

- Benzothiazole and oxadiazole groups (e.g., in 4–20 and Compound 9) are associated with enhanced binding to biological targets via hydrogen bonding or aromatic interactions .

- The 4-acetylphenyl group in the target compound may improve membrane permeability compared to bulkier substituents like benzothiazole .

Key Insights :

- Piperidine-4-carboxamides with sulfonyl-heterocyclic motifs (e.g., thiophene, oxadiazole) are versatile scaffolds for targeting enzymes or GPCRs .

- The target compound’s 5-chlorothiophene-sulfonyl group shares structural similarity with antiviral agents but lacks direct evidence for this application .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(4-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide, and how is purity validated?

Methodological Answer:

The synthesis typically involves:

- Sulfonylation : Reacting a piperidine-4-carboxamide precursor with 5-chlorothiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonyl linkage .

- Acetylation : Introducing the 4-acetylphenyl group via nucleophilic acyl substitution or coupling reactions.

- Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization.

- Validation : Purity is confirmed via HPLC (≥95% purity threshold) and structural verification via -NMR (e.g., characteristic sulfonyl proton absence at δ 3.5–4.0 ppm) and LC-MS .

Basic: Which computational tools are suitable for predicting the binding interactions of this compound with biological targets?

Methodological Answer:

- AutoDock Vina : Optimized for speed and accuracy, it predicts binding modes by scoring ligand-receptor interactions. Use the Lamarckian genetic algorithm for conformational sampling .

- Validation : Cross-validate docking results with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Compare predicted binding affinities (ΔG) with experimental IC values from enzymatic assays .

- Grid Parameters : Define the active site using crystallographic data (e.g., PDB IDs of related targets) to ensure accurate grid box placement .

Advanced: How do structural modifications at the piperidine or sulfonyl groups affect inhibitory activity, based on SAR studies?

Methodological Answer:

- Piperidine Modifications :

- Substituent Effects : Bulky alkyl groups at the piperidine nitrogen (e.g., phenethyl) enhance T-type Ca channel inhibition by increasing hydrophobic interactions, as seen in analogs with IC values <50 nM .

- Conformational Rigidity : Chair conformations (observed in crystallography ) optimize spatial alignment with target pockets.

- Sulfonyl Group Variations :

- Experimental Design : Synthesize derivatives, assay against target enzymes (e.g., kinase or protease panels), and correlate activity with computed electrostatic potential maps.

Advanced: What crystallographic techniques elucidate the 3D structure of this compound, and how does conformation impact activity?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Resolve structure at 0.8–1.0 Å resolution to identify chair conformation of the piperidine ring and intermolecular hydrogen bonds (e.g., N–H⋯O) stabilizing the lattice .

- Conformational Analysis : Compare experimental torsion angles (e.g., C–N–S–C dihedral) with DFT-optimized geometries. Deviations >5° suggest strain affecting binding .

- Biological Relevance : Chair conformations align the acetylphenyl group for π-π stacking with aromatic residues in target proteins, as observed in related sulfonamide inhibitors .

Basic: What safety protocols are essential when handling this compound in vitro?

Methodological Answer:

- Toxicity Data : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Store at –20°C in airtight containers under nitrogen to prevent sulfonyl group hydrolysis .

Advanced: How can in vitro and in vivo assays differentiate the compound’s mechanism of action from off-target effects?

Methodological Answer:

- In Vitro :

- In Vivo :

- Pharmacokinetics : Administer orally (10 mg/kg in rodents) and measure plasma half-life via LC-MS/MS. Adjust doses if rapid clearance (<2 h) is observed .

- Off-Target Profiling : Use RNA-seq to identify differentially expressed genes in treated vs. control tissues, focusing on pathways unrelated to the primary target.

Basic: What spectroscopic techniques characterize the compound’s stability under physiological conditions?

Methodological Answer:

- Stability Assays :

- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via UV-Vis (λ = 260 nm for sulfonyl group) over 24 hours .

- Thermal Stability : Use TGA/DSC to identify decomposition points (>200°C indicates suitability for high-temperature applications).

- Metabolite Identification : Use HR-MS/MS to detect hydrolysis products (e.g., free piperidine or acetylphenyl fragments) .

Advanced: How do solvent polarity and proticity influence the compound’s solubility and formulation?

Methodological Answer:

- Solubility Screening : Test in DMSO (stock solution), PBS, and PEG-400 using nephelometry. LogP values >3 (predicted via ChemAxon) suggest need for co-solvents (e.g., 10% Cremophor EL) .

- Formulation Optimization : For in vivo studies, use nanoemulsions (e.g., PLGA nanoparticles) if aqueous solubility is <1 mg/mL. Characterize particle size (DLS) and encapsulation efficiency (HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.